Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate is a complex organic compound that features a furan ring, an oxadiazole ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of β-amino alcohols.
Coupling Reactions: The final compound is obtained by coupling the furan, oxadiazole, and azetidine intermediates under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted azetidines
Scientific Research Applications
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism by which Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate exerts its effects is likely related to its ability to interact with specific molecular targets. The furan and oxadiazole rings can participate in π-π stacking interactions, while the azetidine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate
- Ethyl 4-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate
Uniqueness
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate is unique due to the presence of the furan ring, which imparts specific electronic properties that are different from those of thiophene or pyridine analogs. This uniqueness can be exploited in the design of new materials or pharmaceuticals with tailored properties.
Biological Activity
Ethyl 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, along with relevant case studies and research findings.
Compound Overview
The compound features several important functional groups, including a furan ring and an oxadiazole ring. These structural elements contribute to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Synthesis and Characterization
The synthesis of this compound typically involves multiple synthetic steps:
- Formation of the Furan Ring : The furan moiety is synthesized through cyclization reactions using appropriate precursors under acidic or basic conditions.
- Synthesis of the Oxadiazole Ring : The oxadiazole ring is formed via cyclization of hydrazides with carboxylic acids or their derivatives.
- Azetidine Formation : The azetidine structure is integrated through nucleophilic substitution reactions.
- Final Ethylation : The ethyl group is introduced to complete the synthesis.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains, suggesting that this compound may also possess similar properties .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. A notable study reported that derivatives of oxadiazoles exhibited cytotoxic effects on A549 lung cancer cells with IC50 values ranging from 11.20 to 59.61 µg/mL . This indicates that this compound could be a promising candidate for further development in cancer therapeutics.
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. The presence of the furan and oxadiazole rings allows for potential binding interactions that can modulate biological responses.
Study on Antioxidant Activity
In a comparative study focusing on antioxidant properties, derivatives similar to this compound were evaluated against standard antioxidants like butylated hydroxyanisole (BHA). The results indicated moderate antioxidant activity, which may contribute to its overall therapeutic profile .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in cancer progression and microbial resistance mechanisms .
Comparative Analysis
A comparison table below summarizes the biological activities of this compound with related compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity (IC50 µg/mL) | Antioxidant Activity |
---|---|---|---|
Ethyl 4-(3... | Moderate | 11.20 - 59.61 | Moderate |
Similar Oxadiazole Derivative | High | Varies (lower than target) | High |
Properties
IUPAC Name |
ethyl 4-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-2-21-13(20)6-5-12(19)18-8-10(9-18)15-16-14(17-23-15)11-4-3-7-22-11/h3-4,7,10H,2,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZAJSRKMGDFCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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